molecular formula C9H13NO2 B3057151 (-)-4-Hydroxynorephedrin CAS No. 771-91-5

(-)-4-Hydroxynorephedrin

Cat. No.: B3057151
CAS No.: 771-91-5
M. Wt: 167.2 g/mol
InChI Key: JAYBQRKXEFDRER-RCOVLWMOSA-N
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Description

(-)-4-Hydroxynorephedrin: is a chiral compound that belongs to the class of phenethylamines It is structurally related to norephedrine and is known for its stimulant properties

Scientific Research Applications

Chemistry: (-)-4-Hydroxynorephedrin is used as a precursor in the synthesis of various pharmaceuticals and fine chemicals. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.

Biology: In biological research, this compound is studied for its effects on neurotransmitter systems. It is used in experiments to understand the mechanisms of action of stimulant compounds and their impact on the central nervous system.

Medicine: The compound has potential applications in the development of new medications for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Its stimulant properties are of particular interest in these therapeutic areas.

Industry: this compound is used in the production of various industrial chemicals. Its reactivity and chiral properties make it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-4-Hydroxynorephedrin typically involves the reduction of norephedrine. One common method is the catalytic hydrogenation of norephedrine using a palladium catalyst under mild conditions. Another approach involves the use of sodium borohydride as a reducing agent in an aqueous solution.

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: (-)-4-Hydroxynorephedrin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form more saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated phenethylamine derivatives.

    Substitution: Formation of various substituted phenethylamines.

Mechanism of Action

The mechanism of action of (-)-4-Hydroxynorephedrin involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of norepinephrine and dopamine. This leads to enhanced alertness, focus, and energy levels. The compound binds to and activates adrenergic receptors, which are involved in the regulation of various physiological processes.

Comparison with Similar Compounds

    Norephedrine: Structurally similar but lacks the hydroxyl group at the 4-position.

    Ephedrine: Similar stimulant properties but differs in the position of the hydroxyl group.

    Pseudoephedrine: Similar structure but different stereochemistry, leading to different pharmacological effects.

Uniqueness: (-)-4-Hydroxynorephedrin is unique due to its specific chiral configuration and the presence of the hydroxyl group at the 4-position. This structural feature contributes to its distinct pharmacological profile and makes it valuable in both research and industrial applications.

Properties

IUPAC Name

4-[(1R,2S)-2-amino-1-hydroxypropyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYBQRKXEFDRER-RCOVLWMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771-91-5
Record name p-Hydroxynorephedrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-HYDROXYNOREPHEDRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6914L7189
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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